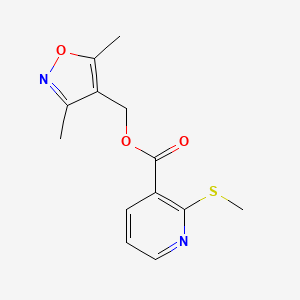![molecular formula C17H11Cl2N3S B13366573 6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366573.png)
6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable pyridine derivative with an appropriate amine.
Introduction of the thienyl group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thienyl group to the imidazo[1,2-a]pyridine core.
Chlorination: The final step could involve the chlorination of the compound to introduce the chloro groups at the desired positions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, specialized catalysts, and continuous flow processes.
化学反应分析
Types of Reactions
6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The chloro groups in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted imidazo[1,2-a]pyridines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological activity. Generally, such compounds might interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure and might have similar biological activities.
Thienyl-substituted compounds: Compounds with a thienyl group often exhibit unique chemical and biological properties.
Chlorinated aromatic compounds: These compounds are known for their stability and potential biological activities.
Uniqueness
6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is unique due to the specific combination of its functional groups and the resulting properties. The presence of both chloro and thienyl groups might confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C17H11Cl2N3S |
|---|---|
分子量 |
360.3 g/mol |
IUPAC 名称 |
6-chloro-N-(3-chlorophenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H11Cl2N3S/c18-11-3-1-4-13(9-11)20-17-16(14-5-2-8-23-14)21-15-7-6-12(19)10-22(15)17/h1-10,20H |
InChI 键 |
NWYGQPCOBCNKKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


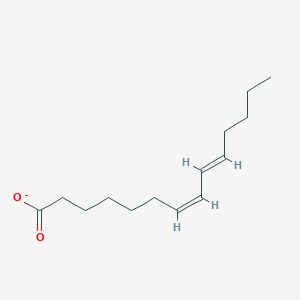
![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
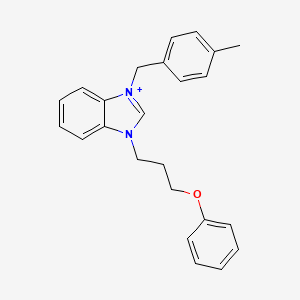
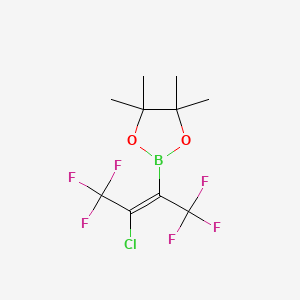
![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
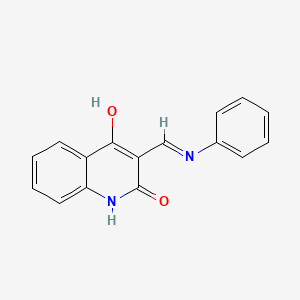
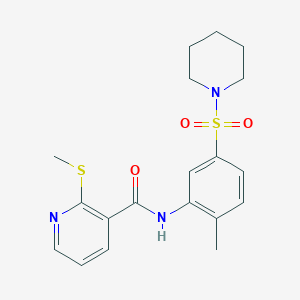
![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366536.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)
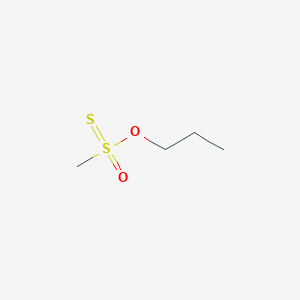
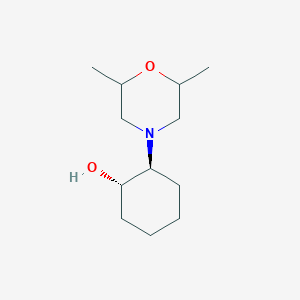
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366559.png)
![[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366567.png)
